Didemethyl Curcumin

描述

二脱甲基姜黄素是一种合成的多酚类化合物,来源于姜黄素,姜黄素是姜黄中的活性成分。 它以其潜在的治疗特性而闻名,包括抗炎、抗氧化和抗癌活性 。 二脱甲基姜黄素已被研究用于其调节蛋白酶体活性并增强雄激素受体降解的能力 .

准备方法

合成路线和反应条件: 二脱甲基姜黄素可以通过一系列化学反应从姜黄素合成。合成涉及从姜黄素中去除甲基以生成二脱甲基姜黄素。 一种常用的方法包括在受控条件下使用三溴化硼 (BBr3) 等脱甲基试剂 .

工业生产方法: 二脱甲基姜黄素的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程通常包括使用先进的纯化技术,例如柱色谱和重结晶,以分离所需的化合物 .

化学反应分析

反应类型: 二脱甲基姜黄素会经历各种化学反应,包括:

氧化: 二脱甲基姜黄素可以被氧化形成醌衍生物。

还原: 它可以被还原形成四氢衍生物。

常见的试剂和条件:

氧化: 在酸性或碱性条件下,使用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等试剂。

还原: 在无水溶剂中使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等试剂。

主要产物:

- 来自氧化的醌衍生物。

- 来自还原的四氢衍生物。

- 来自亲核取代的各种取代衍生物 .

科学研究应用

Cancer Therapy

Didemethyl curcumin has shown promise in cancer treatment through various mechanisms:

- Inhibition of Proteasome Activity : Research indicates that this compound modulates proteasome activity, which is crucial for regulating cellular homeostasis and apoptosis in cancer cells. It has been observed to enhance proteasome activity at low concentrations while inhibiting it at higher concentrations, suggesting a biphasic effect that can be leveraged for therapeutic purposes in cancer treatment .

- Targeting Signaling Pathways : this compound influences several key signaling pathways involved in cancer progression, including the Wnt/β-catenin and PI3K/Akt pathways. By downregulating these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Neurodegenerative Diseases

The compound's ability to modulate proteasome activity also extends to neurodegenerative diseases. This compound may help mitigate the accumulation of misfolded proteins associated with conditions like Alzheimer's disease. Its dual action—enhancing proteasome function at low doses while inhibiting it at higher doses—positions it as a potential therapeutic agent for neuroprotection .

Anti-Inflammatory Applications

This compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to reduce pro-inflammatory cytokines and oxidative stress markers in various models of inflammation. This makes it a candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Studies

作用机制

二脱甲基姜黄素通过多种机制发挥作用:

蛋白酶体调节: 它以双相方式调节蛋白酶体活性,在低浓度下增加活性,而在高浓度下抑制活性.

雄激素受体降解: 增强雄激素受体的降解,特别是在前列腺癌细胞中.

抗氧化活性: 作为活性氧清除剂,减少氧化应激并防止细胞损伤.

相似化合物的比较

二脱甲基姜黄素与其他姜黄素类化合物进行比较,例如:

姜黄素: 母体化合物,以其广泛的生物活性而闻名。

脱甲氧基姜黄素: 一种比姜黄素少一个甲氧基的姜黄素类,表现出相似但略有不同的生物活性。

双脱甲氧基姜黄素: 一种比姜黄素少两个甲氧基的姜黄素类,表现出独特的药理特性.

独特性: 二脱甲基姜黄素的独特性在于其调节蛋白酶体活性和增强雄激素受体降解的特定能力,使其成为癌症研究中宝贵的化合物 .

生物活性

Didemethyl curcumin (CUIII), a synthetic derivative of curcumin, has garnered attention for its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is characterized by the absence of two methoxy groups present in curcumin, which affects its binding affinity and biological activity. The compound retains significant antioxidant and anti-inflammatory properties, similar to those of curcumin. Its structure allows it to interact with various biomolecules, modulating multiple cellular signaling pathways.

Key Mechanisms

- Proteasome Modulation : this compound has been shown to modulate proteasome activity in a biphasic manner. At nanomolar concentrations, it enhances proteasome function, while at micromolar concentrations, it inhibits proteasome activity. This dual action suggests potential therapeutic applications in cancer and neurodegenerative diseases where proteasome dysfunction is implicated .

- Antioxidant Activity : The compound exhibits significant antioxidant capabilities due to its chemical structure, which includes carbon-carbon double bonds and a β-diketo group. This allows this compound to scavenge free radicals effectively .

Anti-Cancer Effects

This compound has demonstrated promising anti-cancer properties through various studies:

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vitro studies have shown that it affects signaling pathways involved in tumor growth .

- Synergistic Effects with Chemotherapy : In clinical trials involving patients with oral leukoplakia and multiple myeloma, this compound was used alongside standard chemotherapy regimens. Results indicated improved treatment outcomes, including enhanced remission rates and reduced side effects from chemotherapy .

Neuroprotective Properties

This compound's ability to modulate proteasome activity may also contribute to its neuroprotective effects:

- Protection Against Neurodegeneration : Studies suggest that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparative Analysis of Curcumin and this compound

| Property | Curcumin | This compound (CUIII) |

|---|---|---|

| Molecular Structure | Contains two methoxy groups | Lacks two methoxy groups |

| Proteasome Activity Modulation | Increases at low doses; inhibits at high doses | Similar biphasic modulation |

| Antioxidant Activity | Strong antioxidant effects | Comparable antioxidant effects |

| Anti-Cancer Efficacy | Broad spectrum | Effective in specific cancers |

| Neuroprotective Potential | Significant | Promising |

Case Studies

- Oral Leukoplakia Trial : A study involving 223 patients showed that those receiving this compound alongside standard treatment had statistically significant improvements in clinical response compared to the placebo group .

- Multiple Myeloma Study : In a trial with 33 patients, those treated with this compound experienced a 75% increase in overall remission rates when combined with melphalan and prednisone compared to the control group .

属性

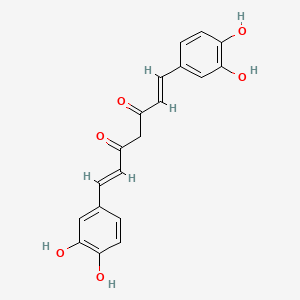

IUPAC Name |

(1E,6E)-1,7-bis(3,4-dihydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h1-10,22-25H,11H2/b5-1+,6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFGQVZAISEIPG-IJIVKGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873735 | |

| Record name | Di-O-demethylcurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60831-46-1 | |

| Record name | Bis(3,4-dihydroxy-trans-cinnamoyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060831461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-O-demethylcurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,4-Dihydroxy-trans-cinnamoyl)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9WSK3JJL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。